molecular formula C17H15N3OS2 B14693699 5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2h)-one CAS No. 23617-58-5

5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2h)-one

Cat. No.: B14693699
CAS No.: 23617-58-5
M. Wt: 341.5 g/mol
InChI Key: JERSHPLZQFXFKQ-UHFFFAOYSA-N
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Description

5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a triazine ring substituted with benzylsulfanyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate triazine precursors with benzylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted triazine compounds.

Scientific Research Applications

5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Bis(benzylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Bis(2-hydroxyethylsulfanyl)-1,2,4-triazin-3(2H)-one
  • 5,6-Bis(benzimidazol-2-yl)-1,2,4-triazin-3(2H)-one
  • 5,6-Bis(3,5-dicarboxyphenyl)-1,2,4-triazin-3(2H)-one

Uniqueness

Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications .

Properties

CAS No.

23617-58-5

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

5,6-bis(benzylsulfanyl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C17H15N3OS2/c21-17-18-15(22-11-13-7-3-1-4-8-13)16(19-20-17)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21)

InChI Key

JERSHPLZQFXFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NN=C2SCC3=CC=CC=C3

Origin of Product

United States

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